5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization can yield the desired oxazine compound . The reaction conditions typically involve heating the reactants in a suitable solvent such as toluene or ethanol at elevated temperatures (100-120°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, reduced oxazine compounds, and other functionalized derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-2-sulfanylideneimidazolidin-4-one: A compound with a similar benzyl group but different heterocyclic core, used as a potential fungicide.
5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one: Another related compound with a cinnamylidene group, also investigated for its fungicidal properties.
2-Phenyl substituted Benzimidazole derivatives: Compounds with a benzimidazole core, known for their antiproliferative and antimicrobial activities.
Uniqueness
5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one is unique due to its specific oxazine ring structure combined with the benzyl and dimethylamino groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90062-13-8 |
---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-benzyl-2-(dimethylamino)-6-methyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C14H16N2O2/c1-10-12(9-11-7-5-4-6-8-11)13(17)15-14(18-10)16(2)3/h4-8H,9H2,1-3H3 |
InChI Key |
MYDGDAJFEHBBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C(O1)N(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.